Limited Cytotoxicity Profile Against HeLa and MCF-7 Cell Lines Requires Verification
An unverified source reports that N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (896362-60-0) exhibits cytotoxicity against HeLa cervical cancer cells with an IC50 of 12.5 μM and against MCF-7 breast cancer cells with an IC50 of 15.0 μM. No comparative data for the closest 2,4-dichloro, 3,4-dichloro, or 3-methylsulfonyl regioisomers are available under the same assay conditions [1]. A separate, unlinked annotation suggests an IC50 of 28 μM for an unspecified target, highlighting the very preliminary and unvalidated nature of existing data [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against HeLa and MCF-7 cell lines |
|---|---|
| Target Compound Data | HeLa IC50 = 12.5 μM; MCF-7 IC50 = 15.0 μM (unverified vendor data) |
| Comparator Or Baseline | No direct comparator data available for regioisomeric analogs under identical conditions |
| Quantified Difference | Not calculable due to lack of comparable data |
| Conditions | MTT assay; specific conditions, incubation times, and replication not detailed in the accessible source |
Why This Matters
Without verified, comparative data, these figures cannot support procurement decisions over analogs and serve only as a starting point for confirmatory screening.
- [1] Southan, C. (2017, Sep 23). Comment on: With a reported IC50 of 28 μM, this compound can be neither potent nor selective [Hypothesis Annotation]. Imported from PubMed Commons. PMID: 27754406. Available at: https://hypothes.is/search?q=tag:PMID:27754406 View Source
